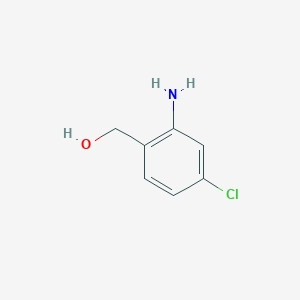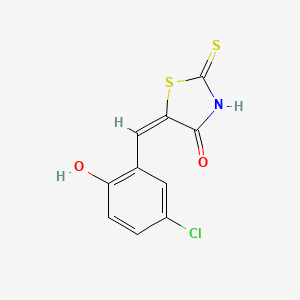
(5E)-5-(5-chloro-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Overview
Description
(5E)-5-(5-chloro-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, also known as CTHT, is an organic compound from the thiazole family of compounds. It is a colorless solid that is soluble in water and has a molecular weight of 265.72 g/mol. CTHT has been widely studied due to its potential applications in biochemistry and medicine. In the following sections, the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed.
Scientific Research Applications
(5E)-5-(5-chloro-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has been studied for its potential applications in biochemistry and medicine. It has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a potential candidate for use in the treatment of various diseases. This compound has also been investigated for its potential use in the synthesis of other compounds, such as drugs and pesticides. Additionally, this compound has been studied for its potential applications in the fields of materials science, nanotechnology, and green chemistry.
Mechanism of Action
The exact mechanism of action of (5E)-5-(5-chloro-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is still not fully understood. However, it is believed that this compound acts as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, this compound is thought to have anti-inflammatory and anti-oxidant properties, which may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of the body. It has been found to have anti-inflammatory and anti-oxidant properties, as well as the ability to inhibit the production of pro-inflammatory mediators. Additionally, this compound has been found to possess anti-microbial properties, which may be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
(5E)-5-(5-chloro-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has several advantages and limitations for lab experiments. The main advantage of this compound is its relative ease of synthesis, which makes it an ideal compound for use in laboratory experiments. Additionally, this compound is relatively stable, making it suitable for long-term storage. However, this compound is also highly flammable, making it dangerous to handle in the laboratory.
Future Directions
(5E)-5-(5-chloro-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has potential applications in biochemistry and medicine, and further research is needed to fully explore its potential. Future research should focus on the mechanism of action of this compound and its potential effects on biochemical and physiological processes. Additionally, further research should explore the potential applications of this compound in the fields of materials science, nanotechnology, and green chemistry. Finally, further research should be done to explore the potential therapeutic uses of this compound in the treatment of various diseases.
properties
IUPAC Name |
5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S2/c11-6-1-2-7(13)5(3-6)4-8-9(14)12-10(15)16-8/h1-4,13H,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUGKKNIIOTAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=C2C(=O)NC(=S)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168058 | |
| Record name | 5-[(5-Chloro-2-hydroxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6320-49-6 | |
| Record name | 5-[(5-Chloro-2-hydroxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(5-Chloro-2-hydroxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




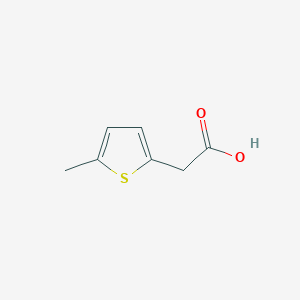

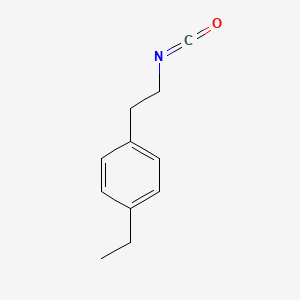
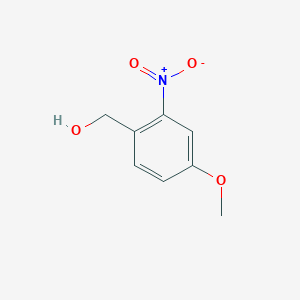
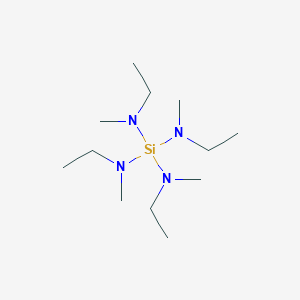
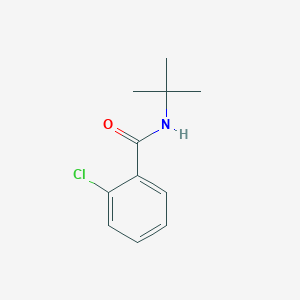


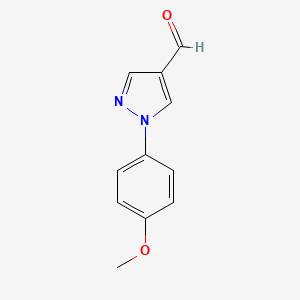

![1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane](/img/structure/B1598738.png)

